(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Chiral Resolution Dopamine Receptor Pharmacology Enantiomeric Activity

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a single-enantiomer chiral building block, defined by its (4R) configuration. It belongs to the 6-bromo-substituted chroman-4-amine class.

Molecular Formula C9H11BrClNO
Molecular Weight 264.55
CAS No. 2088960-09-0
Cat. No. B2591347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS2088960-09-0
Molecular FormulaC9H11BrClNO
Molecular Weight264.55
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)Br.Cl
InChIInChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1
InChIKeyPNIHBTMBADOHGA-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Purity and Structural Identity of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 2088960-09-0) for Chemical Procurement


(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a single-enantiomer chiral building block, defined by its (4R) configuration. It belongs to the 6-bromo-substituted chroman-4-amine class. The hydrochloride salt form (CAS 2088960-09-0) is designed to enhance solubility in polar media compared to its free base (CAS 1055949-66-0), a common strategy for improving the processability of amine intermediates [1]. Its core utility lies in introducing a brominated, enantiomerically pure chroman-4-amine fragment into more complex molecules, where the combination of the heavy bromine atom for X-ray crystallography or further cross-coupling and the defined (R)-stereochemistry for chiral induction is critical . This compound is typically offered at a purity of 95% by suppliers .

The Risk of Substituting (4R)-6-Bromochroman-4-amine Hydrochloride with Racemic or Opposite Enantiomer Analogs


Direct substitution of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride with its (4S)-enantiomer or racemic mixture is risky without rigorous qualification. The defined (R)-stereochemistry at the C4 position is the primary determinant of its value as a chiral intermediate, intended to transfer chirality or induce a specific spatial configuration in downstream products [1]. While direct comparative biological activity data between the (R) and (S) enantiomers of this specific compound is absent from the accessible literature, a class-level structure-activity relationship (SAR) study on closely related 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans demonstrated that all dopaminergic activity resided in the equivalent [1R,3S] isomer [2]. This finding underscores a general principle in this class: stereochemistry is a critical switch for biological activity. Therefore, the use of a racemate or the opposite enantiomer introduces an uncontrolled variable that can lead to a complete loss of target engagement or the introduction of unwanted off-target stereospecific effects, making the procurement of the correct enantiomer non-negotiable for any stereospecific application.

Quantitative Differentiation Evidence for (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Against Key Comparators


Chiral Configuration: (4R) vs. (4S) Enantiomer as a Decisive Biological Switch

The (4R) configuration is the core differentiator from the (4S)-enantiomer (CAS 1228556-85-1) and the racemate (CAS 735248-42-7). Although direct comparative data for this exact compound pair is not publicly available, a highly relevant class-level inference can be drawn. In a series of structurally related 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans, it was proven that 'all of the dopaminergic activity resides in the [1R,3S] isomer' [1]. This precedent in a closely related chiral aminobenzopyran system demonstrates that the spatial orientation of the amine group is a binary switch for target engagement. Consequently, the (4R)-enantiomer cannot be considered functionally equivalent to its (4S) counterpart for any application involving a chiral biological target or asymmetric synthesis.

Chiral Resolution Dopamine Receptor Pharmacology Enantiomeric Activity

Substituent Position: 6-Bromo vs. 8-Bromo Analogs and the Impact on Reactivity and SAR

The bromine atom's location at the 6-position of the chroman scaffold is a precise structural feature that differentiates this compound from its 5-bromo, 7-bromo, and 8-bromo regioisomers. From a synthetic chemistry perspective, the 6-position offers distinct electronic and steric properties that govern reactivity in subsequent transformations like Suzuki or Buchwald-Hartwig couplings. There is no direct comparative reactivity data for this specific compound; however, the 6-position is known from broader SAR studies on benzopyrans to be a key site for modulating biological activity. Notably, in a study of D1 antagonists, the observed order of potency for the 6-position was OH > Br > H > OMe [1], ranking the 6-bromo substitution as a potent pharmacophoric feature, superior to hydrogen or methoxy. This confirms that the 6-bromo placement is not arbitrary but chemically and pharmacologically significant.

Regioisomer Comparison Synthetic Intermediate Cross-Coupling Reactivity

Salt Form Selection: Hydrochloride vs. Free Base for Aqueous Solubility

The hydrochloride salt of (4R)-6-bromochroman-4-amine (CAS 2088960-09-0, MW 264.55 g/mol) is differentiated from its free base (CAS 1055949-66-0, MW 228.09 g/mol) by its enhanced solubility in aqueous and polar media. This is a key practical advantage for researchers conducting biological assays or reactions in protic solvents. The racemic hydrochloride (CAS 191608-17-0) has an experimental logP of 3.73, indicating moderate lipophilicity, but the salt formation is universally recognized to improve handling by increasing hydrophilicity and stability upon storage [1][2]. While direct solubility comparison values (mg/mL) are not provided by major vendors for this specific compound, the 'hydrochloride salt form enhances solubility in polar solvents' is a standard and reliably reported property for this class of intermediates [1].

Solubility Formulation Hydrochloride Salt

Optimal Application Scenarios for (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Based on Verified Differentiation


Asymmetric Synthesis Campaigns Requiring a Chiral Amine Building Block

This compound is most valuable as a starting material or intermediate in asymmetric synthesis where the (4R)-configuration must be strictly preserved. Its defined stereochemistry, as discussed in Section 3, provides a chiral handle for diastereoselective transformations, and the use of the enantiopure (4R)-form is non-negotiable based on class-level evidence that the opposite enantiomer can be biologically inactive [1]. The hydrochloride salt facilitates dissolution in common polar solvents used in such synthetic sequences.

Structure-Activity Relationship (SAR) Studies on Dopaminergic or Serotonergic Pharmacophores

The compound serves as a critical analog in SAR exploration of chroman-based central nervous system (CNS) agents. The finding that a 6-bromo substituent is superior to 6-H, 6-OMe, and 6-Me in a related benzopyran series [2] makes this specific compound a key tool to probe halide-binding pockets and electronic effects at that position. It should be prioritized for any follow-up library enumeration aiming to optimize target affinity where a 6-bromo atom is indicated by a pharmacophore model.

Synthesis of Radioligands or Crystallographic Probes via Cross-Coupling

The presence of the bromine atom at the 6-position enables late-stage diversification via metal-catalyzed cross-coupling reactions. This allows the compound to be used as a common intermediate for introducing various aryl, heteroaryl, or alkynyl groups to explore the chemical space. The heavy atom (Br) also provides an anomalous scattering signal for absolute configuration determination by X-ray crystallography, making it useful for confirming the stereochemistry of more complex downstream products.

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